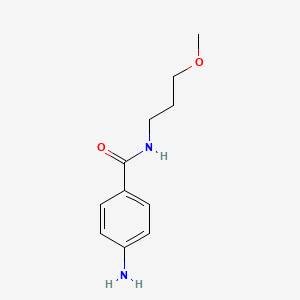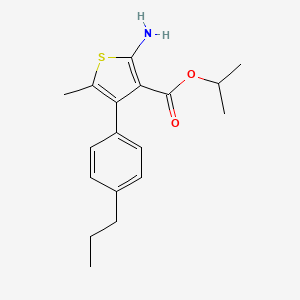
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C18H23NO2S . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11,21H,18H2,1-4H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate” is 303.42 . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate, have been studied for their potential as anticancer agents. The thiophene moiety is a common feature in several pharmacologically active compounds, showing effectiveness in inhibiting cancer cell growth .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are integral to the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Material Science: Corrosion Inhibitors
The application of thiophene derivatives in material science includes their use as corrosion inhibitors. These compounds can provide protection for metals and alloys against corrosion, which is crucial in extending the lifespan of materials .
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory properties. They are used in the design of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation and pain .
Anesthetics: Dental Anesthesia
Certain thiophene derivatives are utilized as voltage-gated sodium channel blockers. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe, highlighting the importance of thiophene compounds in medical applications .
Antimicrobial Research: Antibacterial and Antifungal Agents
Research into thiophene derivatives has also explored their antimicrobial properties. These compounds have been found to be effective against a range of bacterial and fungal pathogens, offering a pathway for the development of new antibacterial and antifungal agents .
Neuroscience: Neuroprotective Agents
Thiophene derivatives are being investigated for their neuroprotective effects. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Enzyme Inhibition: Kinase Inhibitors
In the realm of enzyme inhibition, thiophene derivatives are studied for their ability to inhibit kinases. This is particularly relevant in the treatment of diseases where kinase activity is dysregulated, such as certain types of cancer .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-6-13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-11(2)3/h7-11H,5-6,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQSYITFBALHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





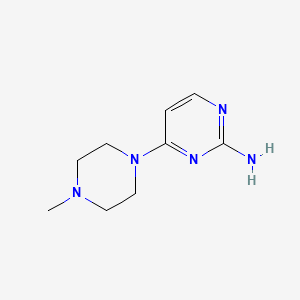

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)
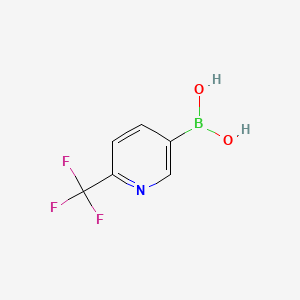
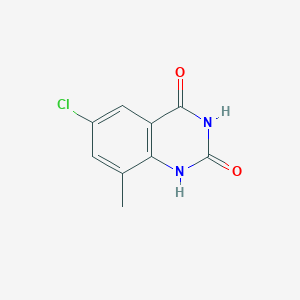
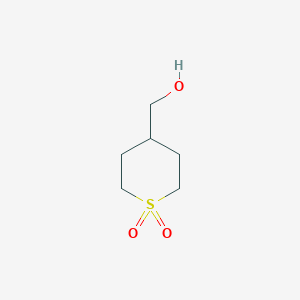
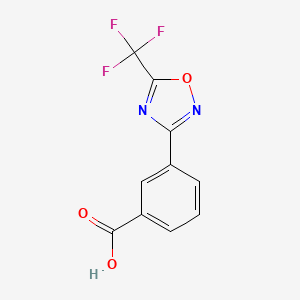
![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)
